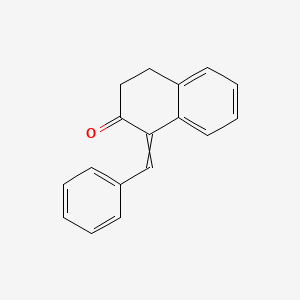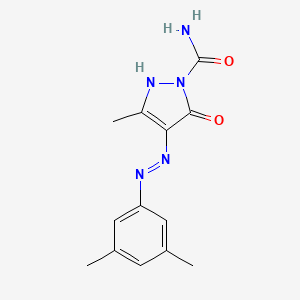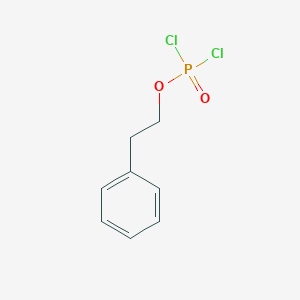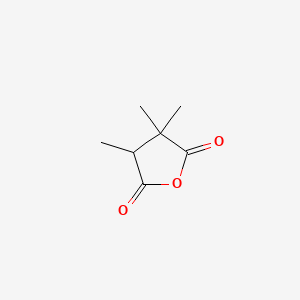
4-Amino-3,5-dichloro-alpha-((dimethylamino)methyl)benzenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3,5-dichloro-alpha-((dimethylamino)methyl)benzenemethanol is an organic compound with a complex structure that includes amino, chloro, and dimethylamino groups attached to a benzenemethanol backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dichloro-alpha-((dimethylamino)methyl)benzenemethanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-3,5-dichlorobenzaldehyde with dimethylamine in the presence of a reducing agent to form the desired product . The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3,5-dichloro-alpha-((dimethylamino)methyl)benzenemethanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-Amino-3,5-dichloro-alpha-((dimethylamino)methyl)benzenemethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-3,5-dichloro-alpha-((dimethylamino)methyl)benzenemethanol involves its interaction with specific molecular targets, such as beta-2 adrenergic receptors . By binding to these receptors, the compound can activate adenylyl cyclase, leading to increased levels of cyclic AMP and subsequent relaxation of smooth muscle tissues, particularly in the bronchioles.
Comparaison Avec Des Composés Similaires
Similar Compounds
Clenbuterol: A compound with similar bronchodilator properties used in the treatment of asthma.
Salbutamol: Another beta-2 adrenergic agonist with similar therapeutic applications.
Uniqueness
4-Amino-3,5-dichloro-alpha-((dimethylamino)methyl)benzenemethanol is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of amino, chloro, and dimethylamino groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
38338-87-3 |
|---|---|
Formule moléculaire |
C10H14Cl2N2O |
Poids moléculaire |
249.13 g/mol |
Nom IUPAC |
1-(4-amino-3,5-dichlorophenyl)-2-(dimethylamino)ethanol |
InChI |
InChI=1S/C10H14Cl2N2O/c1-14(2)5-9(15)6-3-7(11)10(13)8(12)4-6/h3-4,9,15H,5,13H2,1-2H3 |
Clé InChI |
IBBMJPXNEZQOED-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(1,4-Dioxaspiro[4.4]non-6-yl)ethyl]-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine](/img/structure/B14679629.png)


![8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14679654.png)









